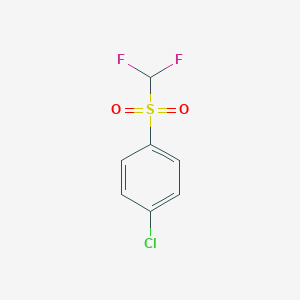

4-chlorophenyl difluoromethyl sulfone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-(difluoromethylsulfonyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O2S/c8-5-1-3-6(4-2-5)13(11,12)7(9)10/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWBPIDCZHSOMGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)C(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00304575 | |

| Record name | 1-Chloro-4-(difluoromethanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2488-53-1 | |

| Record name | 2488-53-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-4-(difluoromethanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Chlorophenyl Difluoromethyl Sulfone

Section 1: Strategic Imperative in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of lead optimization.[1] Organofluorine compounds are prevalent in pharmaceuticals and agrochemicals, primarily due to the unique physicochemical properties that fluorine imparts, such as enhanced metabolic stability, increased lipophilicity, and altered electronic character, which can profoundly influence a molecule's binding affinity and pharmacokinetic profile.[2]

Among the diverse array of fluorinated motifs, the difluoromethyl group (-CF₂H) holds a position of particular interest. It functions as a lipophilic hydrogen-bond donor and is often considered a bioisostere of hydroxyl (-OH), thiol (-SH), or amino (-NH₂) groups.[3][4] This unique duality allows it to engage in hydrogen bonding interactions, typically reserved for more polar groups, while simultaneously enhancing passage through biological membranes.

Paired with the aryl sulfone moiety—a stable, metabolically robust, and polar scaffold known for its role in numerous approved drugs—the resulting difluoromethyl aryl sulfone structure becomes a powerful building block.[5][6] Specifically, 4-chlorophenyl difluoromethyl sulfone combines these features with a synthetically versatile chlorosubstituent, making it an invaluable intermediate for researchers aiming to systematically modulate the properties of bioactive compounds. This guide provides a comprehensive overview of a reliable synthetic pathway to this compound and the rigorous analytical methods required for its characterization.

Section 2: Synthetic Strategy and Retrosynthetic Analysis

The synthesis of aryl sulfones can be approached through various C-S bond-forming reactions.[7] However, for difluoromethylated sulfones, a highly reliable and modular strategy involves a two-stage process commencing from a readily available thiol precursor. This approach is favored for its operational simplicity, high functional group tolerance, and the commercial availability of the starting materials.

The retrosynthetic analysis logically disconnects the target sulfone at the sulfur-oxygen bonds, identifying the corresponding sulfide as the immediate precursor. This sulfide, in turn, is derived from the parent thiophenol through the introduction of the difluoromethyl group.

Caption: Overall synthetic workflow for this compound.

This guide will detail a field-proven protocol based on this two-step sequence:

-

Difluoromethylthiolation: The nucleophilic 4-chlorothiophenoxide anion traps a difluorocarbene intermediate generated in situ.

-

Oxidation: The resulting difluoromethyl sulfide is selectively oxidized to the target sulfone.

Section 3: Detailed Experimental Protocols

Part A: Synthesis of 1-Chloro-4-(difluoromethylthio)benzene (Sulfide Intermediate)

This procedure details the nucleophilic addition of a thiophenoxide to difluorocarbene, a highly reactive intermediate. The choice of a polar aprotic solvent like DMF is critical for solubilizing the salts and facilitating the reaction.

Materials and Reagents:

-

4-Chlorothiophenol

-

Sodium Chlorodifluoroacetate (CF₂ClCO₂Na)

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, and standard glassware for extraction and filtration.

Step-by-Step Methodology:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chlorothiophenol (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous DMF.

-

Stir the resulting suspension at room temperature for 20 minutes. The formation of the potassium thiophenoxide salt is observed.

-

Add sodium chlorodifluoroacetate (2.0 eq.) to the mixture in one portion.

-

Heat the reaction mixture to 100-110 °C and stir vigorously. The generation of difluorocarbene (:CF₂) via decarboxylation is typically accompanied by gentle gas evolution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

-

Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous phase with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine. This step removes residual DMF and acidic impurities.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

The crude product, 1-chloro-4-(difluoromethylthio)benzene, can be purified by silica gel column chromatography if necessary, though it is often of sufficient purity for the subsequent oxidation step.

Part B: Oxidation to this compound

The oxidation of the electron-rich sulfide to the sulfone is a robust transformation. Meta-chloroperoxybenzoic acid (m-CPBA) is an ideal oxidant as it is highly effective, and its byproduct, m-chlorobenzoic acid, is easily removed by a basic wash.[8]

Materials and Reagents:

-

1-Chloro-4-(difluoromethylthio)benzene (from Part A)

-

meta-Chloroperoxybenzoic Acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Standard laboratory glassware.

Step-by-Step Methodology:

-

Dissolve the crude or purified sulfide from Part A (1.0 eq.) in anhydrous DCM in an Erlenmeyer or round-bottom flask.

-

Cool the solution to 0 °C using an ice-water bath. This is crucial to moderate the exothermic reaction and prevent potential over-oxidation or side reactions.

-

Add m-CPBA (approx. 2.2 eq. to ensure complete conversion) to the solution portion-wise over 15-20 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

-

Monitor the reaction by TLC until the starting sulfide is fully consumed (typically 2-4 hours). The sulfone product is significantly more polar than the starting sulfide.

-

Quench the reaction by adding saturated NaHCO₃ solution and transfer the mixture to a separatory funnel.

-

Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to remove all chlorobenzoic acid byproducts, followed by a final wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the DCM in vacuo.

-

The resulting crude solid is this compound. It can be purified by recrystallization (e.g., from an ethanol/water or hexanes/ethyl acetate mixture) to yield a pure, crystalline solid.

Section 4: Mechanistic Insights

Understanding the underlying reaction mechanisms is critical for troubleshooting and optimization.

Caption: Key mechanistic steps in the synthesis.

In the first step, sodium chlorodifluoroacetate thermally decarboxylates to generate a difluorocarbene (:CF₂) intermediate. The highly nucleophilic 4-chlorothiophenoxide, formed by the deprotonation of the thiol with potassium carbonate, rapidly attacks the electrophilic carbene. The resulting anion is then protonated during the aqueous workup to yield the sulfide.

In the second step, the sulfur atom of the difluoromethyl sulfide acts as a nucleophile, attacking the terminal oxygen atom of the m-CPBA peroxide bond. This process occurs twice, first forming the intermediate sulfoxide and then, with a second equivalent of m-CPBA, the final sulfone. The use of a stoichiometric excess of the oxidant drives the reaction to completion.[9]

Section 5: Comprehensive Characterization Workflow

Confirming the identity and purity of the final product is a non-negotiable step in synthesis. A multi-technique, or orthogonal, approach provides the highest degree of confidence.

Caption: Logical workflow for product purification and characterization.

Section 6: Spectroscopic and Physical Data Interpretation

The following data are characteristic of pure this compound.

| Parameter | Expected Value / Observation | Rationale / Interpretation |

| Appearance | White to off-white crystalline solid | Consistent with a pure organic compound. |

| Melting Point | A sharp, defined range | A narrow melting point range (<2 °C) is a strong indicator of high purity. |

| ¹H NMR | ~ 7.6-8.0 ppm (m, 4H, Ar-H)~ 6.5 ppm (t, J ≈ 54 Hz, 1H, -SO₂CF₂H ) | Aromatic protons appear as a complex multiplet (AA'BB' system). The proton of the -CF₂H group is split into a characteristic triplet by the two adjacent fluorine atoms. |

| ¹⁹F NMR | ~ -110 to -120 ppm (d, J ≈ 54 Hz, 2F, -SO₂CF₂ H) | The two equivalent fluorine atoms are split into a doublet by the single adjacent proton. This is a definitive diagnostic signal for the -CF₂H moiety.[10][11] |

| ¹³C NMR | ~ 125-145 ppm (Ar-C signals)~ 115 ppm (t, J ≈ 240 Hz, -SO₂C F₂H) | The carbon of the -CF₂H group appears as a triplet due to strong one-bond coupling to the two fluorine atoms. |

| HRMS (EI+) | Calculated m/z for C₇H₅Cl¹F₂O₂S | The high-resolution mass spectrum should show the molecular ion peak (M⁺) matching the exact calculated mass. A prominent M+2 peak at ~33% the intensity of M⁺ will be observed due to the natural abundance of the ³⁷Cl isotope.[12] |

Section 7: Physicochemical Properties and Safety

| Property | Value | Source |

| Molecular Formula | C₇H₅ClF₂O₂S | - |

| Molecular Weight | 226.63 g/mol | - |

| Solubility | Soluble in DCM, Chloroform, Acetone. Sparingly soluble in alcohols. Insoluble in water. | General property of aryl sulfones.[13] |

| Handling | Handle in a well-ventilated fume hood. Wear standard Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. | Standard practice for chemical reagents.[14] |

| Storage | Store in a cool, dry place away from strong oxidizing agents. | Standard practice for chemical reagents. |

Section 8: Conclusion

The synthesis of this compound via a two-step sequence of thiol difluoromethylation followed by sulfide oxidation represents a robust, scalable, and reliable method for accessing this valuable chemical building block. The causality-driven experimental choices—from the in situ generation of difluorocarbene to the selection of a clean and efficient oxidant—ensure a high-yielding process. Rigorous characterization using a combination of NMR spectroscopy (¹H, ¹⁹F, ¹³C), mass spectrometry, and physical constant determination is essential to validate the structure and purity of the final product. With its unique combination of a difluoromethyl group and an aryl sulfone core, this compound is poised to continue serving as a critical tool for researchers and scientists in the rational design of next-generation pharmaceuticals and agrochemicals.

References

-

Title: Sulfone Electrophiles in Cross-Electrophile Coupling: Nickel-Catalyzed Difluoromethylation of Aryl Bromides. Source: ChemRxiv (2023). URL: [Link]

-

Title: Full-Spectrum Fluoromethyl Sulfonation via Modularized Multicomponent Coupling. Source: CCS Chemistry. URL: [Link]

-

Title: CHAPTER 4: Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. Source: Royal Society of Chemistry Books (2022). URL: [Link]

-

Title: Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives. Source: Chinese Chemical Letters (2021). URL: [Link]

-

Title: Aryl sulfone synthesis by C-S coupling reactions. Source: Organic Chemistry Portal. URL: [Link]

-

Title: Synthesis of Azidodifluoromethyl Phenyl Sulfone and Its Use as a Synthetic Equivalent of the Azidodifluoromethyl Anion. Source: The Journal of Organic Chemistry (2023). URL: [Link]

-

Title: The X-ray Structures of Sulfones. Source: Journal of Chemical Crystallography (2010). URL: [Link]

-

Title: Discovery of Fluorotelomer Sulfones in the Blubber of Greenland Killer Whales (Orcinus orca). Source: Environmental Science & Technology Letters (2024). URL: [Link]

-

Title: Direct C-H difluoromethyl(thiol/selenol)ation of terminal alkynes. Source: Chemical Review and Letters (2024). URL: [Link]

-

Title: Oxidation of fluoromethyl and difluoromethyl sulfides 5. Source: ResearchGate. URL: [Link]

-

Title: Crystal structures of the sulfones of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one and 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e][2][15]thiazin-4-one. Source: IUCrData (2023). URL: [Link]

-

Title: 4,4'-Dichlorodiphenyl sulfone. Source: PubChem, National Institutes of Health. URL: [Link]

-

Title: General, Practical and Selective Oxidation Protocol for CF3S into CF3S(O) Group. Source: Molecules (2019). URL: [Link]

-

Title: Discovery of fluorotelomer sulfones in the blubber of Greenland Killer Whales (Orcinus orca). Source: ChemRxiv (2024). URL: [Link]

-

Title: Direct S-difluoromethylation of thiols: A facile synthetic route to difluoromethyl thioethers. Source: ResearchGate. URL: [Link]

-

Title: Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. Source: LCGC International (2023). URL: [Link]

-

Title: Synthesis of Difluoromethylated Compounds. Source: Xi'an Jiaotong University Research Output. URL: [Link]

-

Title: CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Source: Future Medicinal Chemistry (2014). URL: [Link]

-

Title: Chemistry of Trichlorofluoromethane: Synthesis of Chlorofluoromethyl Phenyl Sulfone and Fluoromethyl Phenyl Sulfone and Some of Their Reactions. Source: PubMed, National Institutes of Health. URL: [Link]

-

Title: The X-Ray Structures of Sulfoxides. Source: ResearchGate. URL: [Link]

-

Title: Application of Sulfonyl in Drug Design. Source: ResearchGate. URL: [Link]

-

Title: A Toolbox of Reagents for Difluoromethylthiolation. Source: Accounts of Chemical Research (2021). URL: [Link]

-

Title: X-Ray Structures of Some Heterocyclic Sulfones. Source: Molecules (2018). URL: [Link]

-

Title: Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Source: Organic Letters (2011). URL: [Link]

- Title: CN104402780B - 4, the synthesis technique of 4 '-dichloro diphenyl sulfone. Source: Google Patents.

-

Title: Sulfone synthesis by oxidation. Source: Organic Chemistry Portal. URL: [Link]

-

Title: The ¹H NMR spectra of 4,4′‐dichlorodiphenyl sulfone (DCDPS) (a) and... Source: ResearchGate. URL: [Link]

-

Title: Late-stage difluoromethylation: concepts, developments and perspective. Source: Chemical Society Reviews (2021). URL: [Link]

-

Title: Revealing organofluorine contamination in effluents and surface waters with complementary analytical approaches: Fluorine-19 nuclear magnetic resonance spectroscopy (19F-NMR) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Source: ACS ES&T Water (2024). URL: [Link]

-

Title: Mass spectra of fluorocarbons. Source: Journal of Research of the National Bureau of Standards (1950). URL: [Link]

-

Title: Difluoromethyl Phenyl Sulfone as a Selective Difluoromethylene Dianion Equivalent. Source: Chemistry – An Asian Journal (2007). URL: [Link]

-

Title: Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Source: Molecules (2021). URL: [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. books.rsc.org [books.rsc.org]

- 3. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 4. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chinesechemsoc.org [chinesechemsoc.org]

- 6. researchgate.net [researchgate.net]

- 7. Aryl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]

- 8. General, Practical and Selective Oxidation Protocol for CF3S into CF3S(O) Group - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sulfone synthesis by oxidation [organic-chemistry.org]

- 10. Revealing organofluorine contamination in effluents and surface waters with complementary analytical approaches: Fluorine-19 nuclear magnetic resonance spectroscopy (19F-NMR) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) [pubs.usgs.gov]

- 11. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]

- 12. 4,4'-Dichlorodiphenyl sulfone | C12H8Cl2O2S | CID 6625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 4-Chlorophenyl phenyl sulfone = 97 80-00-2 [sigmaaldrich.com]

- 14. ジフルオロメチルフェニルスルホン ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 15. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to 4-chlorophenyl difluoromethyl sulfone (CAS 2488-53-1)

Abstract

This technical guide provides a comprehensive overview of 4-chlorophenyl difluoromethyl sulfone, a versatile organofluorine compound of significant interest to researchers in drug discovery and agrochemical development. The guide delves into the compound's chemical properties, a detailed proposed synthesis protocol, and its primary application as a difluorocarbene precursor for the introduction of the valuable difluoromethyl (CF₂H) moiety into organic molecules. The mechanistic rationale behind its reactivity, along with expected analytical characterization data and crucial safety information, is also presented to equip scientists with the necessary knowledge for its effective and safe utilization in a research and development setting.

Introduction: The Significance of the Difluoromethyl Group in Modern Chemistry

The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy for modulating their physicochemical and biological properties.[1] The difluoromethyl (CF₂H) group, in particular, has garnered considerable attention as a bioisosteric replacement for hydroxyl (-OH) and thiol (-SH) groups.[2][3] Its unique electronic properties and lipophilicity can enhance metabolic stability, membrane permeability, and binding affinity of drug candidates and agrochemicals.[2][4] this compound (CAS 2488-53-1) serves as a key reagent in accessing these valuable difluoromethylated compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 2488-53-1 | [5] |

| Molecular Formula | C₇H₅ClF₂O₂S | [5] |

| Molecular Weight | 226.63 g/mol | [5] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Density | 1.467 g/cm³ | [6] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Acetone) | General knowledge |

Synthesis of this compound: A Proposed Protocol

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Chlorophenyl difluoromethyl sulfide

-

To a solution of 4-chlorothiophenol (1.0 eq) in a suitable solvent such as DMF or THF, add a base (e.g., sodium hydride or potassium carbonate, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the resulting mixture at 0 °C for 30 minutes to form the corresponding thiolate.

-

Introduce a difluoromethylating agent, such as chlorodifluoromethane (Freon 22), by bubbling the gas through the solution or by using a suitable precursor like sodium chlorodifluoroacetate.[8]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-chlorophenyl difluoromethyl sulfide, which can be purified by column chromatography if necessary.

Step 2: Oxidation to this compound

-

Dissolve the 4-chlorophenyl difluoromethyl sulfide (1.0 eq) obtained from the previous step in a chlorinated solvent such as dichloromethane (DCM) or chloroform.

-

Cool the solution to 0 °C in an ice bath.

-

Add a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) or Oxone® (2.5 eq), portion-wise to the solution.[9][10][11] The use of a slight excess of the oxidizing agent ensures complete conversion to the sulfone.

-

Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature, continuing to stir for an additional 4-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate to neutralize the excess oxidizing agent.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.

Mechanism of Action and Reactivity

This compound primarily functions as a precursor to difluorocarbene (:CF₂), a highly reactive intermediate.[12] The presence of the electron-withdrawing p-chlorophenylsulfonyl group facilitates the generation of difluorocarbene under basic conditions.

Generation of Difluorocarbene

The proposed mechanism for the generation of difluorocarbene from a related compound, chlorodifluoromethyl phenyl sulfone, involves a base-promoted elimination.[7] A similar mechanism is expected for the 4-chloro substituted analogue.

Caption: Generation of difluorocarbene from an aryl chlorodifluoromethyl sulfone.

Reactivity as a Difluorocarbene Source

Once generated, the electrophilic difluorocarbene readily reacts with a variety of nucleophiles, leading to the formation of difluoromethylated products. This makes this compound a valuable reagent for:

-

O-Difluoromethylation: Reaction with phenols and alcohols to form difluoromethyl ethers.[7][12]

-

N-Difluoromethylation: Reaction with N-heterocycles, such as indoles and pyrazoles, to introduce the difluoromethyl group on the nitrogen atom.[4]

-

S-Difluoromethylation: Reaction with thiols to form difluoromethyl sulfides.

The reactivity of aryl chlorodifluoromethyl sulfones as difluorocarbene precursors can be influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as the chloro and nitro groups, have been shown to enhance the efficiency of these reagents.[4][12]

Analytical Characterization

While specific analytical data for this compound is not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H NMR | 7.50 - 8.10 | Multiplet | - |

| 6.50 - 7.50 | Triplet | ~55-60 (¹JCH) | |

| ¹³C NMR | 125.0 - 140.0 | Multiplet | - |

| 115.0 - 125.0 | Triplet | ~240-250 (¹JCF) | |

| ¹⁹F NMR | -90 to -110 | Doublet | ~55-60 (¹JFH) |

Note: Predicted chemical shifts are relative to TMS for ¹H and ¹³C NMR, and CFCl₃ for ¹⁹F NMR.[15][16][17]

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Common fragmentation patterns would likely involve the loss of SO₂, CF₂H, and the chlorophenyl group.

Safety and Handling

Hazard Statements (Predicted):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

Applications in Research and Development

The primary application of this compound is as a reagent for the introduction of the difluoromethyl group into organic molecules. This is particularly valuable in:

-

Drug Discovery: The modification of lead compounds with a CF₂H group can lead to improved pharmacokinetic and pharmacodynamic properties.[3][21] The sulfone functionality is a common scaffold in medicinal chemistry.[21]

-

Agrochemicals: The introduction of fluorine-containing groups is a common strategy to enhance the efficacy and metabolic stability of pesticides and herbicides.

-

Materials Science: Organofluorine compounds are used in the development of advanced materials with unique properties.

Conclusion

This compound is a valuable synthetic tool for researchers engaged in the synthesis of complex organic molecules. Its ability to serve as an efficient precursor to difluorocarbene allows for the strategic incorporation of the difluoromethyl group, a functionality known to impart beneficial properties in pharmaceutical and agrochemical candidates. This guide provides a foundational understanding of its synthesis, reactivity, and handling, empowering scientists to leverage its potential in their research endeavors.

References

- Hu, J. et al. (2007). Chlorodifluoromethyl phenyl sulfone: a novel non-ozone-depleting substance-based difluorocarbene reagent for O- and N-difluoromethylations.

- Prakash, G. K. S., & Hu, J. (2021).

- D'Amico, A. et al. (2020). Metal-Free Trifluoromethylthiolation of Arylazo Sulfones. The Journal of Organic Chemistry, 85(24), 16254–16263.

- Sokolenko, L. et al. (2019). General, Practical and Selective Oxidation Protocol for CF3S into CF3S(O) Group. ChemistrySelect, 4(9), 2715-2719.

- Hu, J. et al. (2005). Difluoromethyl Phenyl Sulfone as a Selective Difluoromethylene Dianion Equivalent.

- D'Amico, A. et al. (2020). Metal-Free Trifluoromethylthiolation of Arylazo Sulfones. The Journal of Organic Chemistry, 85(24), 16254–16263.

- Wang, F. et al. (2011). Chlorodifluoromethyl aryl ketones and sulfones as difluorocarbene reagents: The substituent effect. Journal of Fluorine Chemistry, 132(8), 521-528.

- Jereb, M. et al. (2020). One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. RSC Advances, 10(57), 34659-34667.

- D'Amico, A. et al. (2020). Metal-Free Trifluoromethylthiolation of Arylazo Sulfones.

- Prakash, G. K. S., & Olah, G. A. (2001). FLUOROMETHYL PHENYL SULFONE. Organic Syntheses, 78, 223.

- Ni, C., & Hu, J. (2012). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 44(11), 1609-1627.

- Xu, C. et al. (2015).

- Sigma-Aldrich. This compound AldrichCPR.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 6625, 4,4'-Dichlorodiphenyl sulfone.

- Organic Chemistry Portal.

- Hu, J. (2024). A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis. Accounts of Chemical Research, 57(2), 180-194.

- Njardarson, J. T. et al. (2014). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 136(4), 1330-1333.

- ACS Green Chemistry Institute Pharmaceutical Roundtable.

- Alfa Chemistry. 19F NMR Chemical Shift Table.

- Zhang, Y. et al. (2021). Full-Spectrum Fluoromethyl Sulfonation via Modularized Multicomponent Coupling. CCS Chemistry, 3(5), 1526-1534.

- University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants.

- University of Wisconsin-Madison. 19F NMR Reference Standards.

- The Royal Society of Chemistry. (2012). 4-chlorophenyl trifluoromethanesulfonate (1c)

- LookChem. CAS No.2488-53-1,4-(DIFLUOROMETHYLSULFONYL)CHLOROBENZENE.

- Fisher Scientific.

- Wang, Y. et al. (2022).

- Pfaltz & Bauer. SAFETY DATA SHEET - bis(p-Chlorophenyl)sulfone 95%.

- Prakash, G. K. S. et al. (1990). fluoromethyl phenyl sulfone. Organic Syntheses, 69, 158.

- Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Chlorophenyl methyl sulfone.

- Jiang, X. et al. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 16(11), 1200-1216.

- SpectraBase. (4-Chlorophenyl)phenylmethanone - Optional[1H NMR] - Chemical Shifts.

- Wang, Q. et al. (2018). Selective Synthesis of Diaryl Sulfoxides and m‑Arylthio Sulfones from Arylsulfinic Acids and Arenes via BF3‑Promoted C–S Bond Formation. Organic Letters, 20(15), 4431-4435.

- SpectraBase. 4-Chlorophenyl phenyl sulfone - Optional[MS (GC)] - Spectrum.

- The Journal of Organic Chemistry.

- Google Patents.

- NIST WebBook. Methanone, (4-chlorophenyl)phenyl-.

- Hu, J. et al. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters, 12(19), 4340-4343.

- Sigma-Aldrich. 4-Chlorothiophenol 97.

Sources

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. sioc.cas.cn [sioc.cas.cn]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. CAS No.2488-53-1,4-(DIFLUOROMETHYLSULFONYL)CHLOROBENZENE Suppliers [lookchem.com]

- 7. sioc.cas.cn [sioc.cas.cn]

- 8. chinesechemsoc.org [chinesechemsoc.org]

- 9. researchgate.net [researchgate.net]

- 10. Sulfone synthesis by oxidation [organic-chemistry.org]

- 11. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]

- 12. Sci-Hub. Chlorodifluoromethyl aryl ketones and sulfones as difluorocarbene reagents: The substituent effect / Journal of Fluorine Chemistry, 2011 [sci-hub.ru]

- 13. application.wiley-vch.de [application.wiley-vch.de]

- 14. rsc.org [rsc.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. 19F [nmr.chem.ucsb.edu]

- 17. colorado.edu [colorado.edu]

- 18. fishersci.de [fishersci.de]

- 19. pfaltzandbauer.com [pfaltzandbauer.com]

- 20. assets.thermofisher.com [assets.thermofisher.com]

- 21. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]

4-chlorophenyl difluoromethyl sulfone spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 4-chlorophenyl difluoromethyl sulfone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C₇H₅ClF₂O₂S) is a compound of significant interest within contemporary medicinal chemistry and materials science. The incorporation of the difluoromethyl (CF₂H) group is a widely recognized strategy in drug design, often employed as a bioisosteric replacement for hydroxyl or thiol moieties. This substitution can modulate key physicochemical properties such as lipophilicity, metabolic stability, and hydrogen bonding capacity, thereby influencing a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][3] The sulfone (SO₂) moiety, coupled with the 4-chlorophenyl ring, further imparts specific electronic and steric characteristics that are crucial for molecular recognition and reactivity.[4][5]

Accurate and unambiguous structural confirmation and purity assessment are paramount in the development of novel chemical entities. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as they apply to the characterization of this compound. The content herein is structured to provide not only reference data but also the underlying scientific rationale for the observed spectral features, empowering researchers to interpret and validate their own experimental findings with confidence.

Molecular Structure and Spectroscopic Overview

The structure of this compound contains several key functional groups that give rise to distinct and predictable spectroscopic signals. Understanding these components is the first step in a comprehensive analysis.

-

4-chlorophenyl group: A para-substituted aromatic ring. This will produce characteristic signals in the aromatic region of NMR spectra and specific C-H and C=C vibrational bands in IR spectroscopy. The chlorine atom's isotopic signature (³⁵Cl and ³⁷Cl) is a key identifier in mass spectrometry.

-

Sulfone (SO₂) group: A strong electron-withdrawing group, it significantly influences the electronic environment of the adjacent aromatic ring and the difluoromethyl group. It is characterized by strong, distinct stretching vibrations in the IR spectrum.[6]

-

Difluoromethyl (CF₂H) group: This group presents unique signals in ¹H, ¹³C, and ¹⁹F NMR due to spin-spin coupling between the nuclei. Its C-H bond can also act as a hydrogen bond donor, a property of increasing interest in drug design.[1]

The interplay of these groups dictates the molecule's overall spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the carbon-hydrogen framework and the fluorine substitution.

Expertise & Experience: Causality Behind Predictions

The predicted chemical shifts (δ) are governed by the electronic environment of each nucleus. The strongly electron-withdrawing sulfone group will deshield adjacent nuclei, shifting their signals downfield (to higher ppm values). The chlorine atom exerts a moderate electron-withdrawing effect through induction and a weak electron-donating effect through resonance. The two fluorine atoms on the difluoromethyl group cause significant deshielding of the attached proton and carbon. Spin-spin coupling (J) provides information about the connectivity of atoms.

Predicted NMR Spectral Data

| Nucleus | Technique | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ¹H NMR | ~7.9 - 8.1 | Doublet (d) | J(H,H) ≈ 8-9 | 2 aromatic protons ortho to SO₂ |

| ¹H | ¹H NMR | ~7.6 - 7.8 | Doublet (d) | J(H,H) ≈ 8-9 | 2 aromatic protons meta to SO₂ |

| ¹H | ¹H NMR | ~6.5 - 7.0 | Triplet (t) | ²J(H,F) ≈ 50-55 | 1 proton on the CF₂H group[7] |

| ¹³C | ¹³C NMR | ~142 - 144 | Singlet (s) | - | Aromatic carbon attached to SO₂ |

| ¹³C | ¹³C NMR | ~130 - 132 | Singlet (s) | - | 2 aromatic carbons ortho to SO₂ |

| ¹³C | ¹³C NMR | ~129 - 131 | Singlet (s) | - | 2 aromatic carbons meta to SO₂ |

| ¹³C | ¹³C NMR | ~138 - 140 | Singlet (s) | - | Aromatic carbon attached to Cl |

| ¹³C | ¹³C NMR | ~115 - 120 | Triplet (t) | ¹J(C,F) ≈ 290-310 | Carbon of the C F₂H group[8] |

| ¹⁹F | ¹⁹F NMR | ~ -90 to -120 | Doublet (d) | ²J(F,H) ≈ 50-55 | 2 fluorine atoms on the CF₂ H group[9] |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved and free of particulate matter.

-

Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans (~128-1024) and a longer relaxation delay (2-5 seconds) are required.

-

¹⁹F NMR Acquisition: Acquire a proton-coupled or decoupled ¹⁹F spectrum. ¹⁹F is a high-sensitivity nucleus, so fewer scans are needed compared to ¹³C. Use a spectral width appropriate for fluorinated organic compounds.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard.

Visualization: NMR Workflow

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a functional group "fingerprint." It is particularly effective for identifying the presence of the sulfone group and confirming features of the aromatic and difluoromethyl moieties.

Expertise & Experience: Vibrational Mode Rationale

The energy of a vibrational mode (and thus its wavenumber in cm⁻¹) depends on the bond strength and the masses of the atoms involved. The S=O double bonds in the sulfone group are strong and polar, resulting in intense absorption bands. The C-F bonds are also very strong, leading to high-frequency stretches. Aromatic C=C bonds have characteristic absorptions in the 1600-1450 cm⁻¹ region.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| ~3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| ~2950 - 2850 | Weak-Medium | C-H Stretch | Difluoromethyl C-H[1] |

| ~1585, ~1475 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1340 - 1320 | Strong | S=O Asymmetric Stretch | Sulfone (SO₂)[6][10] |

| ~1170 - 1150 | Strong | S=O Symmetric Stretch | Sulfone (SO₂)[11] |

| ~1100 - 1050 | Strong | C-F Stretch | Difluoromethyl (CF₂) |

| ~1090 | Strong | In-plane bend | Aromatic C-H |

| ~830 | Strong | Out-of-plane bend | 1,4-disubstituted aromatic ring |

| ~750 | Medium | C-Cl Stretch | Aryl Chloride |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. Label the major peaks with their corresponding wavenumbers.

Visualization: IR Workflow

Caption: Workflow for IR analysis of this compound.

Mass Spectrometry (MS)

MS provides the molecular weight and elemental formula of a compound. The fragmentation pattern offers additional structural evidence, acting as a final piece of the characterization puzzle.

Expertise & Experience: Ionization and Fragmentation

For a molecule of this nature, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable techniques.[12] The molecular ion peak (M⁺) will be the primary species of interest. A key diagnostic feature will be the isotopic pattern of the chlorine atom. Naturally occurring chlorine is a mixture of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 3:1. Fragmentation will likely occur at the weakest bonds, such as the C-S bonds, leading to characteristic daughter ions.

Predicted Mass Spectral Data

-

Calculated Exact Mass: C₇H₅³⁵ClF₂O₂S = 225.9666

-

Calculated Exact Mass: C₇H₅³⁷ClF₂O₂S = 227.9637

| m/z (charge/mass ratio) | Relative Intensity | Identity | Notes |

| 226.0 | ~100% | [C₇H₅³⁵ClF₂O₂S]⁺ | Molecular Ion ([M]⁺) |

| 228.0 | ~33% | [C₇H₅³⁷ClF₂O₂S]⁺ | Isotopic Molecular Ion ([M+2]⁺) |

| 175.0 | Variable | [C₆H₄ClSO₂]⁺ | Loss of ·CF₂H radical |

| 111.0 | Variable | [C₆H₄Cl]⁺ | Loss of ·SO₂CF₂H radical |

| 51.0 | Variable | [CF₂H]⁺ | Difluoromethyl cation |

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI or APCI source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Method Setup: Infuse the sample directly or via a short chromatographic column. Set the mass spectrometer to acquire data in positive ion mode over a mass range of m/z 50-500.

-

Data Acquisition: Acquire the mass spectrum. The high-resolution data will allow for the determination of the elemental composition of the molecular ion and its fragments.

-

Data Analysis: Identify the molecular ion peaks ([M]⁺ and [M+2]⁺). Confirm the 3:1 intensity ratio and verify that the measured exact mass is within 5 ppm of the calculated value. Analyze the fragmentation pattern to further support the proposed structure.

Visualization: MS Workflow

Caption: Workflow for MS analysis of this compound.

Integrated Spectral Analysis & Conclusion

While each spectroscopic technique provides valuable information, their combined power lies in synergy. NMR spectroscopy establishes the precise carbon-hydrogen framework and fluorine substitution. IR spectroscopy confirms the presence of key functional groups, particularly the sulfone moiety. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight. The convergence of data from these three orthogonal techniques provides an unequivocal confirmation of the structure and identity of this compound, a critical requirement for advancing any research or development program.

References

-

Parsons, A. T., et al. (2019). CF₂H, a Hydrogen Bond Donor. PMC, NIH. [Link]

-

Alley, S. K., & Scott, R. L. (1963). NMR Spectra of Some Fluorine Compounds. Analytical Chemistry. [Link]

-

Ni, C., et al. (2021). Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives. Tetrahedron. [Link]

-

Lin, C., et al. (2005). High-pressure vibrational spectroscopy of sulfur dioxide. The Journal of Chemical Physics. [Link]

-

Prakash, G. K. S., et al. (2004). Difluoromethyl Phenyl Sulfone as a Selective Difluoromethylene Dianion Equivalent. Angewandte Chemie International Edition. [Link]

-

Lin, C., et al. (2005). Synchrotron IR spectra of solid SO 2 of 100– 2500 cm −1 measured at different pressures and temperatures. ResearchGate. [Link]

-

NPTEL IIT Bombay. (2024). Week 7 : Lecture 32 : IR stretching frequencies for various functional groups. YouTube. [Link]

-

Gawęda, W., et al. (2018). Position of IR bands for SO, SO 2 , SO 3 , S 2 O, and HSO. ResearchGate. [Link]

-

Garland, C. W., et al. (n.d.). Exp. 35 Infrared Spectroscopy: Vibrational Spectrum of SO₂. MIT OpenCourseWare. [Link]

-

Royal Society of Chemistry. (2012). 4-chlorophenyl trifluoromethanesulfonate (1c) H NMR-400 MHz, CDCl3. RSC Publishing. [Link]

-

Zafrani, Y., et al. (2019). CF₂H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH₃?. Journal of Medicinal Chemistry. [Link]

-

Elguero, J., et al. (2018). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules. [Link]

-

Zafrani, Y., et al. (2023). CF₂H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry. [Link]

-

Sankar, M., et al. (2001). Chemistry of Trichlorofluoromethane: Synthesis of Chlorofluoromethyl Phenyl Sulfone and Fluoromethyl Phenyl Sulfone and Some of Their Reactions. The Journal of Organic Chemistry. [Link]

-

Beier, P., et al. (2023). Synthesis of Azidodifluoromethyl Phenyl Sulfone and Its Use as a Synthetic Equivalent of the Azidodifluoromethyl Anion. The Journal of Organic Chemistry. [Link]

-

Li, G., et al. (2012). Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

Beier, P., et al. (2023). Synthesis of Azidodifluoromethyl Phenyl Sulfone and Its Use as a Synthetic Equivalent of the Azidodifluoromethyl Anion. ACS Publications. [Link]

-

Orlandi, M., et al. (2023). Sulfone Electrophiles in Cross-Electrophile Coupling: Nickel- Catalyzed Difluoromethylation of Aryl Bromides. ChemRxiv. [Link]

-

Amaro, M. A., et al. (2007). Oxidation of 4-chlorobiphenyl metabolites to electrophilic species by prostaglandin H synthase. Chemico-Biological Interactions. [Link]

-

Bellamy, L. J. (n.d.). Infrared Spectra of Sulfones and Related Compounds. ResearchGate. [Link]

-

Karabacak, M., et al. (2013). Synthesis, molecular structure, FT-IR and XRD investigations of 2-(4-chlorophenyl)-2-oxoethyl 2-chlorobenzoate: a comparative DFT study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

Li, Q., et al. (2018). The FT‐IR spectra of 4,4′‐dichlorodiphenyl sulfone (DCDPS) and... ResearchGate. [Link]

-

Orlandi, M., et al. (2024). Sulfone Electrophiles in Cross-Electrophile Coupling: Nickel-Catalyzed Difluoromethylation of Aryl Bromides. Journal of the American Chemical Society. [Link]

-

Akella, L. B., & Sampson, N. S. (2001). Synthesis of protected L-4-[sulfono(difluoromethyl)phenylalanine and its incorporation into a peptide. Organic Letters. [Link]

-

SpectraBase. (n.d.). 4-Chlorophenyl-(4-methoxyphenyl) sulfane. Wiley. [Link]

-

Kolic, T. M., et al. (2017). Coupling of supercritical fluid chromatography to mass spectrometry for the analysis of Dechlorane Plus: Examination of relevant negative ion atmospheric pressure chemical ionization mechanisms. Talanta. [Link]ncbi.nlm.nih.gov/28551155/)

Sources

- 1. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sioc.cas.cn [sioc.cas.cn]

- 5. Sulfone Electrophiles in Cross-Electrophile Coupling: Nickel-Catalyzed Difluoromethylation of Aryl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of Azidodifluoromethyl Phenyl Sulfone and Its Use as a Synthetic Equivalent of the Azidodifluoromethyl Anion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. m.youtube.com [m.youtube.com]

- 11. publish.uwo.ca [publish.uwo.ca]

- 12. Coupling of supercritical fluid chromatography to mass spectrometry for the analysis of Dechlorane Plus: Examination of relevant negative ion atmospheric pressure chemical ionization mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

¹H and ¹³C NMR Analysis of 4-Chlorophenyl Difluoromethyl Sulfone

An In-depth Technical Guide

Foreword

In the landscape of modern chemical research, particularly within pharmaceutical and materials science, the unambiguous structural elucidation of novel and existing compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical imperative. This guide provides a detailed examination of the ¹H and ¹³C NMR spectra of 4-chlorophenyl difluoromethyl sulfone, a compound whose structural motifs—a para-substituted aromatic ring and a difluoromethyl group—offer an excellent case study in spectral interpretation. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the reasoning behind the analysis and the causality driving our experimental choices. This document is designed for the practicing researcher, offering field-proven insights to ensure both accuracy and confidence in structural characterization.

The Analytical Challenge: Why NMR is Critical for Fluorinated Sulfones

The introduction of fluorine into organic molecules can dramatically alter their biological and chemical properties, a strategy frequently employed in drug design.[1][2] Consequently, the ability to confirm the precise structure and substitution pattern of these fluorinated compounds is essential. This compound presents a unique analytical challenge and opportunity. The interplay between the electron-withdrawing sulfone group, the electronegative chlorine, and the powerfully influential difluoromethyl (CHF₂) moiety creates a distinct electronic environment.

NMR spectroscopy is uniquely suited for this challenge due to several factors:

-

High Sensitivity of ¹⁹F: The fluorine-19 nucleus has 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive NMR handle.[3][4] While this guide focuses on ¹H and ¹³C detection, the influence of the ¹⁹F nucleus is the dominating feature of the resulting spectra.

-

Predictable Coupling Patterns: Spin-spin coupling between nuclei provides definitive evidence of through-bond connectivity. The coupling between fluorine and both protons (¹H) and carbon (¹³C) atoms results in characteristic multiplets that are diagnostic for the CHF₂ group.[2][5]

-

Chemical Shift Dispersion: The wide chemical shift range of ¹⁹F NMR, and its influence on ¹H and ¹³C shifts, helps to resolve otherwise overlapping signals, simplifying analysis.[4][6]

This guide will deconstruct the ¹H and ¹³C NMR spectra, demonstrating how these principles are applied for confident structural verification.

¹H NMR Spectral Analysis: A Tale of Two Regions

The ¹H NMR spectrum of this compound is cleanly divided into the aromatic region and the unique signal from the difluoromethyl proton.

The Aromatic System (δ 7.70 - 8.10 ppm)

The 4-chlorophenyl group attached to the sulfone creates a classic AA'BB' spin system. Due to the strong electron-withdrawing nature of the sulfonyl group (-SO₂-), the ortho protons (H-2/6) are significantly deshielded and appear further downfield than the meta protons (H-3/5).

-

Protons H-2 and H-6: These protons, ortho to the sulfone, are expected to resonate as a doublet around δ 8.05 ppm .

-

Protons H-3 and H-5: These protons, meta to the sulfone, are found slightly upfield, appearing as a doublet around δ 7.75 ppm .

The coupling between these adjacent protons (³JHH) typically results in a coupling constant of approximately 8-9 Hz, characteristic of ortho coupling in a benzene ring. For a similar structure, chloromethyl phenyl sulfone, the aromatic protons are observed in the δ 7.6-8.0 ppm range.[7]

The Difluoromethyl Proton (δ 6.00 - 7.00 ppm)

The proton of the CHF₂ group is the most diagnostic signal in the ¹H spectrum.

-

Chemical Shift: This proton is directly attached to a carbon bearing two highly electronegative fluorine atoms and is alpha to the sulfonyl group. This combined deshielding effect shifts its resonance significantly downfield.

-

Multiplicity: The proton is coupled to two equivalent fluorine atoms. Following the n+1 rule, its signal is split into a triplet . The two-bond proton-fluorine coupling constant (²JHF ) is characteristically large, expected to be in the range of 55-60 Hz . For example, the CHF₂ proton in (difluoromethyl)(3-nitrobenzyl)sulfane appears as a triplet at δ 6.81 with a ²JHF of 55.8 Hz.[5]

Table 1: Predicted ¹H NMR Data Summary (CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-6 | ~ 8.05 | Doublet (d) | ³JHH ≈ 8.5 |

| H-3, H-5 | ~ 7.75 | Doublet (d) | ³JHH ≈ 8.5 |

| CHF₂ | ~ 6.50 | Triplet (t) | ²JHF ≈ 56 |

¹³C NMR Spectral Analysis: The Definitive Carbon Framework

The proton-decoupled ¹³C NMR spectrum provides confirmation of the carbon skeleton. The key feature is the unmistakable signal of the difluoromethyl carbon, which is split into a triplet by the two attached fluorine atoms.

The Aromatic Carbons (δ 128 - 145 ppm)

Four distinct signals are expected for the para-substituted ring. Their assignments are based on established substituent effects.

-

C-4 (ipso-Cl): The carbon bearing the chlorine atom is expected around δ 142 ppm .

-

C-1 (ipso-SO₂): The carbon attached to the sulfone group is typically found near δ 138 ppm .

-

C-3, C-5: These carbons resonate around δ 130 ppm .

-

C-2, C-6: These carbons are found nearby, typically around δ 129 ppm .

The Difluoromethyl Carbon (δ 110 - 125 ppm)

This signal is the most telling feature of the ¹³C spectrum.

-

Chemical Shift: The carbon is shifted significantly downfield due to the attached fluorine atoms.

-

Multiplicity: Crucially, the signal appears as a triplet due to the strong one-bond coupling to the two fluorine atoms. This ¹JCF coupling constant is exceptionally large, typically in the range of 270-290 Hz .[2] In various difluoromethyl phenyl sulfone derivatives, this carbon appears as a triplet with a ¹JCF of approximately 286 Hz.[8]

Table 2: Predicted ¹³C NMR Data Summary (CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C-4 (ipso-Cl) | ~ 142 | Singlet (s) | - |

| C-1 (ipso-SO₂) | ~ 138 | Singlet (s) | - |

| C-3, C-5 | ~ 130 | Singlet (s) | - |

| C-2, C-6 | ~ 129 | Singlet (s) | - |

| CHF₂ | ~ 118 | Triplet (t) | ¹JCF ≈ 286 |

A Self-Validating Experimental Protocol

To ensure the acquisition of high-quality, reproducible data, the following protocol is recommended. The logic behind each step is to systematically eliminate variables that could compromise spectral quality.

Caption: High-level workflow for NMR data acquisition and analysis.

Sample Preparation

The goal is a homogeneous solution free of particulates, which can degrade magnetic field homogeneity and broaden spectral lines.[9]

-

Mass Determination: Accurately weigh 10-15 mg for ¹H NMR and 20-50 mg for ¹³C NMR. Using a higher concentration for ¹³C NMR is necessary to compensate for its lower natural abundance and sensitivity.[9][10]

-

Solvent Choice: Use 0.6-0.7 mL of high-purity deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice for a wide range of organic compounds due to its moderate polarity.[9]

-

Dissolution: Dissolve the sample in a small, clean vial first. This allows for visual confirmation of complete dissolution and enables gentle vortexing or warming if needed.

-

Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is critical to remove any solid impurities.[9]

Data Acquisition

This phase focuses on optimizing spectrometer conditions for this specific molecule.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to maximize the lock signal and achieve a narrow, symmetrical peak shape for a reference line.

-

¹H Acquisition:

-

Experiment: Standard 30° pulse acquisition.

-

Spectral Width: ~12 ppm, centered at ~6 ppm.

-

Number of Scans: 16 scans.

-

Relaxation Delay: 2 seconds.

-

-

¹³C Acquisition:

-

Experiment: Standard proton-decoupled pulse acquisition with NOE.

-

Spectral Width: ~220 ppm, centered at ~110 ppm.

-

Number of Scans: ≥ 1024 scans. The number of scans is the primary determinant of signal-to-noise and should be increased for dilute samples.

-

Relaxation Delay: 2 seconds.

-

Data Processing

-

Fourier Transform: Apply an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing and Baseline Correction: Carefully phase the spectrum to achieve pure absorption lineshapes and apply an automated polynomial baseline correction.

-

Referencing: Calibrate the chemical shift axis by setting the residual CDCl₃ peak to δ 7.26 ppm for ¹H and the center of the CDCl₃ triplet to δ 77.16 ppm for ¹³C.[8]

Structural Confirmation: The Complete Picture

The combination of ¹H and ¹³C NMR data provides unambiguous confirmation of the this compound structure. The key diagnostic features—the AA'BB' pattern, the proton triplet with a ~56 Hz coupling, and the carbon triplet with a ~286 Hz coupling—are all consistent with the proposed structure.

Sources

- 1. biophysics.org [biophysics.org]

- 2. Structure Elucidation of Fluorinated Compounds by NMR | JEOL Resources [jeolusa.com]

- 3. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. rsc.org [rsc.org]

- 6. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 7. CHLOROMETHYL PHENYL SULFONE(7205-98-3) 1H NMR spectrum [chemicalbook.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. organomation.com [organomation.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

mass spectrometry fragmentation pattern of 4-chlorophenyl difluoromethyl sulfone

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Chlorophenyl Difluoromethyl Sulfone

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation behavior of this compound (C₇H₅ClF₂O₂S). Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document elucidates the principal fragmentation pathways, identifies characteristic fragment ions, and offers a foundational experimental protocol for acquiring high-quality mass spectra. By integrating established principles of mass spectrometry with specific insights into the behavior of sulfones and halogenated compounds, this guide serves as a practical reference for the structural characterization of this and structurally related molecules.

Introduction: The Significance of this compound

This compound belongs to a class of organosulfur compounds that are of significant interest in medicinal chemistry and materials science. The difluoromethyl (CF₂H) group is a key pharmacophore, acting as a bioisostere for hydroxyl or thiol groups, which can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The sulfone moiety itself is a versatile functional group found in numerous therapeutic agents.[2]

Understanding the structural integrity and metabolic fate of such molecules is paramount. Mass spectrometry (MS) is an indispensable analytical technique that provides detailed information about a molecule's structure by measuring its mass-to-charge ratio (m/z) and that of its fragments.[3] Electron Ionization (EI) is a hard ionization technique that induces extensive and reproducible fragmentation, generating a characteristic "fingerprint" for a given compound, which is invaluable for structural elucidation and library matching.[3][4] This guide focuses on predicting and interpreting the EI-MS fragmentation pattern of this compound.

Experimental Protocol: Acquiring the Mass Spectrum

To ensure the generation of a reliable and reproducible fragmentation pattern, a standardized analytical approach is crucial. The following protocol outlines a typical workflow using Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS), a common and robust method for volatile and semi-volatile compounds.

Workflow for GC-EI-MS Analysis

Caption: A typical experimental workflow for GC-EI-MS analysis.

Step-by-Step Methodology

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Gas Chromatography (GC) Conditions:

-

Inlet: Split/splitless injector, typically at 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV. This standard energy ensures extensive, reproducible fragmentation and allows for comparison with established mass spectral libraries.

-

Ion Source Temperature: Typically 230°C.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-350 to ensure capture of all relevant fragment ions.

-

Analysis of the Fragmentation Pattern

Upon ionization, the this compound molecule forms an energetically unstable molecular ion (M⁺˙), which subsequently undergoes a series of bond cleavages and rearrangements to produce a unique pattern of fragment ions.

The Molecular Ion (M⁺˙)

The molecular ion peak is foundational for determining the molecular weight. For this compound (C₇H₅ClF₂O₂S), the nominal mass is 226 u (using ³⁵Cl). A key diagnostic feature of chlorine-containing compounds is the presence of a prominent M+2 peak due to the natural abundance of the ³⁷Cl isotope (³⁵Cl:³⁷Cl ≈ 3:1).[4][5]

-

M⁺˙ Peak: Expected at m/z 226 , corresponding to the molecule containing the ³⁵Cl isotope.

-

M+2 Peak: Expected at m/z 228 , corresponding to the molecule containing the ³⁷Cl isotope.

-

Isotopic Ratio: The relative intensity of the m/z 226 to m/z 228 peaks will be approximately 3:1 , which is a definitive indicator of a single chlorine atom in the ion.[5]

Principal Fragmentation Pathways

The fragmentation of the molecular ion is dictated by the relative strengths of its chemical bonds and the stability of the resulting radical and cationic fragments. The sulfone group and the carbon-halogen bonds are primary sites for fragmentation.

Caption: Primary fragmentation pathways of this compound.

Key Mechanistic Steps:

-

Loss of Sulfur Dioxide (SO₂): A characteristic fragmentation for many aromatic sulfones and sulfonamides involves the extrusion of a neutral SO₂ molecule (64 u).[2][6][7] This often proceeds through a rearrangement mechanism, leading to the formation of a C-C bond between the two formerly sulfur-linked moieties.

-

[M - SO₂]⁺˙ → m/z 162/164: This fragment corresponds to the [C₇H₅ClF₂]⁺˙ ion.

-

-

Cleavage of the Aryl-Sulfur Bond: The C-S bond between the chlorophenyl ring and the sulfone group can cleave, leading to two possible fragment ions depending on where the charge is retained.

-

Loss of •C₆H₄Cl radical → m/z 115: This results in the formation of the [CHF₂SO₂]⁺ cation.

-

Formation of the Chlorophenyl Cation → m/z 111/113: Cleavage of the C-S bond followed by the loss of the •SO₂CHF₂ radical generates the stable 4-chlorophenyl cation, [C₆H₄Cl]⁺. This is often a prominent peak in the spectrum.

-

-

Cleavage of the Sulfone-CF₂ Bond: The S-CF₂ bond is another labile site.

-

Loss of •CHF₂ radical → m/z 175/177: This is a highly probable fragmentation, leading to the formation of the stable 4-chlorophenylsulfonyl cation, [C₆H₄ClSO₂]⁺. This cation can subsequently lose SO₂ to form the 4-chlorophenyl cation at m/z 111/113.

-

-

Loss of a Chlorine Radical (•Cl): As is common with halogenated aromatic compounds, the molecular ion can lose a chlorine radical.[8][9]

-

[M - Cl]⁺ → m/z 191: This fragmentation pathway results in the [C₇H₅F₂O₂S]⁺ ion. The absence of the characteristic 3:1 isotopic pattern for this fragment confirms the loss of the chlorine atom.

-

Summary of Predicted Fragment Ions

The following table summarizes the key ions expected in the EI mass spectrum of this compound. The m/z values correspond to the fragment containing the ³⁵Cl isotope.

| m/z (³⁵Cl / ³⁷Cl) | Proposed Ion Structure | Neutral Loss | Formula of Ion | Notes |

| 226 / 228 | [Cl-C₆H₄-SO₂-CHF₂]⁺˙ | - | [C₇H₅ClF₂O₂S]⁺˙ | Molecular Ion (M⁺˙). Exhibits a ~3:1 isotopic ratio. |

| 191 | [C₆H₅-SO₂-CHF₂]⁺ | •Cl | [C₇H₅F₂O₂S]⁺ | Loss of chlorine radical. No Cl isotopic pattern. |

| 175 / 177 | [Cl-C₆H₄-SO₂]⁺ | •CHF₂ | [C₆H₄ClSO₂]⁺ | Stable sulfonyl cation resulting from S-CF₂ bond cleavage. |

| 162 / 164 | [Cl-C₆H₄-CHF₂]⁺˙ | SO₂ | [C₇H₅ClF₂]⁺˙ | Result of characteristic sulfur dioxide extrusion. |

| 115 | [CHF₂-SO₂]⁺ | •C₆H₄Cl | [CHF₂SO₂]⁺ | Cleavage of the aryl-S bond. |

| 111 / 113 | [Cl-C₆H₄]⁺ | •SO₂CHF₂ | [C₆H₄Cl]⁺ | Stable 4-chlorophenyl cation. Often a significant peak. |

Conclusion

The is governed by predictable cleavage and rearrangement pathways characteristic of aromatic sulfones and halogenated compounds. The key diagnostic features in its EI-MS spectrum are the molecular ion cluster at m/z 226/228 (3:1 ratio), the loss of a difluoromethyl radical to form the ion at m/z 175/177, the extrusion of sulfur dioxide to yield the fragment at m/z 162/164, and the formation of the stable 4-chlorophenyl cation at m/z 111/113. This in-depth guide provides a robust framework for the identification and structural confirmation of this compound, serving as a valuable resource for scientists engaged in analytical chemistry and drug discovery.

References

- Title: Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry.

- Title: Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.

- Title: Mass Spectra of Sulfoxides and Sulfones.

- Title: this compound AldrichCPR.

- Title: Mass spectrometry of halogen-containing organic compounds.

- Title: Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives.

- Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement.

- Title: Mass Spectrometry: Fragmentation.

- Title: Radicals and Mass Spectrometry (MS) Spring 2021.

- Title: common fragmentation mechanisms in mass spectrometry.

- Title: mass spectra - the M+2 peak.

- Title: Supporting information Figure S1: Mass spectral fragmentations of sulfonates.

- Title: Synthesis of Azidodifluoromethyl Phenyl Sulfone and Its Use as a Synthetic Equivalent of the Azidodifluoromethyl Anion.

- Title: 4,4'-Dichlorodiphenyl sulfone | C12H8Cl2O2S | CID 6625.

- Title: Synthesis and Characterization of New Poly (ether sulfones) from 4, 4'-(arylpyridine-2, 6-diyl) diphenol and Bis (fluorophenyl) sulfone.

- Title: Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene.

- Title: N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. aaqr.org [aaqr.org]

- 8. Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Generation of Difluorocarbene from 4-Chlorophenyl Difluoromethyl Sulfone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of fluorine-containing moieties, particularly the difluoromethylene (-CF₂) group, is a cornerstone of modern medicinal chemistry and materials science. This functional group can profoundly alter a molecule's pharmacokinetic and physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. Among the various methods to install a -CF₂- group, the in-situ generation of difluorocarbene (:CF₂) is one of the most direct and versatile. This guide provides an in-depth technical examination of the mechanism, practical application, and experimental nuances of generating difluorocarbene from 4-chlorophenyl difluoromethyl sulfone, a stable, efficient, and increasingly important precursor.

Introduction: The Significance of Difluorocarbene and its Precursors

Historically, difluorocarbene generation relied on reagents like chlorodifluoromethane (Freon-22) or sodium chlorodifluoroacetate (ClCF₂CO₂Na).[3] However, many of these classic precursors are either ozone-depleting substances (ODS) or are derived from them, facing regulatory restrictions under the Montreal Protocol.[3][4] This has driven the development of more environmentally benign and efficient reagents.

Aryl difluoromethyl sulfones have emerged as a robust class of non-ODS-based precursors.[4][5] Specifically, this compound (ClC₆H₄SO₂CF₂H) offers a compelling combination of stability, reactivity, and accessibility, making it an excellent choice for the controlled generation of difluorocarbene under basic conditions.[5][6]

The Core Mechanism: A Step-wise Pathway

The generation of difluorocarbene from this compound is a two-step process initiated by a base. The mechanism hinges on the electronic properties imparted by the sulfonyl group and the fluorine atoms.

Step 1: α-Deprotonation

The process begins with the deprotonation of the hydrogen atom on the carbon bearing the two fluorine atoms.

-

Causality: The hydrogen atom is significantly acidic due to the powerful electron-withdrawing inductive effects of both the adjacent sulfonyl group (-SO₂-) and the two fluorine atoms. This polarization of the C-H bond facilitates its abstraction by a suitable base. The choice of base is critical; it must be strong enough to deprotonate the sulfone but ideally should not compete as a nucleophile for the generated difluorocarbene. Common bases include potassium tert-butoxide (KOtBu), sodium methoxide (NaOMe), or other metal alkoxides.

Step 2: α-Elimination (Sulfinate Extrusion)

The resulting carbanion intermediate, [ClC₆H₄SO₂CF₂]⁻, is unstable and rapidly undergoes α-elimination.

-

Causality: The 4-chlorophenylsulfinate anion (ClC₆H₄SO₂⁻) is an excellent leaving group due to the ability of the sulfonyl group to stabilize the negative charge through resonance. This departure, or extrusion, of the sulfinate group leads to the simultaneous release of the two fluorine atoms and the central carbon as the neutral, electrophilic difluorocarbene (:CF₂) intermediate.[7] This intermediate is then immediately available to react with a co-substrate in the reaction mixture.

The overall mechanistic pathway is illustrated below.

Caption: Base-induced generation of difluorocarbene from an aryl sulfone.

Practical Implementation and Experimental Protocol

Successful difluorocarbene generation requires careful control of reaction parameters to maximize yield and minimize side reactions, such as carbene dimerization.

Key Experimental Parameters

| Parameter | Recommended Choice(s) | Rationale & Field Insights |

| Precursor | This compound | Commercially available, solid, and stable.[8] The chloro-substituent enhances the leaving group ability of the sulfinate. |

| Base | Potassium tert-butoxide (KOtBu), Sodium Hydride (NaH) | KOtBu is a strong, non-nucleophilic base suitable for this transformation. NaH can also be effective, particularly in reactions where the resulting nucleophile is generated in situ from a protic substrate (e.g., a phenol).[7] |

| Solvent | Tetrahydrofuran (THF), Acetonitrile (MeCN), Diglyme | Anhydrous polar aprotic solvents are preferred to ensure solubility of reagents and intermediates without interfering with the reaction. |

| Temperature | 0 °C to room temperature | The reaction is often initiated at a lower temperature (0 °C) during base addition to control the exothermic deprotonation and the rate of carbene generation, then allowed to warm to ensure completion. |

| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent quenching of the carbanion intermediate or reaction of the base with atmospheric moisture and CO₂. |

Representative Protocol: Gem-Difluorocyclopropanation of Styrene

This protocol details a standard procedure for trapping the generated difluorocarbene with an alkene.

Workflow Overview:

Caption: Standard experimental workflow for difluorocyclopropanation.

Step-by-Step Methodology:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is prepared.

-